molecular formula C49H90N6O4 B13363730 Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13363730
M. Wt: 827.3 g/mol
InChI Key: SQDBKCQCRZFKNJ-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that features a long aliphatic chain, a purine base, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps:

    Formation of the Purine Base Derivative:

    Attachment of the Propyl Chain: The next step involves the attachment of a propyl chain to the purine base through a nucleophilic substitution reaction.

    Formation of the Octanoate Ester: The octanoate ester is formed by reacting the intermediate with octanoic acid under esterification conditions.

    Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction.

    Final Coupling Reaction: The final step involves coupling the intermediate with heptadecan-9-ylamine under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the aliphatic chain or the purine base.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)amino)octanoate: Lacks the octyloxy group.

    Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-oxooctyl)amino)octanoate: Lacks the octyloxy group but retains the oxooctyl group.

Uniqueness

Heptadecan-9-yl 8-((3-(6-amino-9H-purin-9-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to the presence of both the octyloxy and oxooctyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C49H90N6O4

Molecular Weight

827.3 g/mol

IUPAC Name

octyl 8-[3-(6-aminopurin-9-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C49H90N6O4/c1-4-7-10-13-18-25-33-44(34-26-19-14-11-8-5-2)59-46(57)36-28-21-17-23-30-38-54(39-32-40-55-43-53-47-48(50)51-42-52-49(47)55)37-29-22-16-20-27-35-45(56)58-41-31-24-15-12-9-6-3/h42-44H,4-41H2,1-3H3,(H2,50,51,52)

InChI Key

SQDBKCQCRZFKNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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